Cas no 1261932-61-9 (4-(2-fluoro-3-methoxyphenyl)benzoic acid)

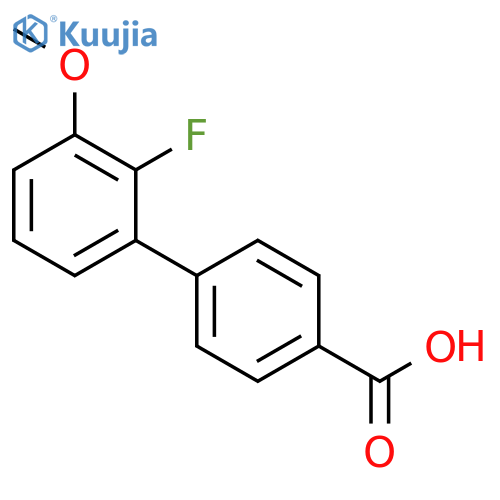

1261932-61-9 structure

商品名:4-(2-fluoro-3-methoxyphenyl)benzoic acid

CAS番号:1261932-61-9

MF:C14H11FO3

メガワット:246.233747720718

MDL:MFCD18312624

CID:2764370

PubChem ID:53218350

4-(2-fluoro-3-methoxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-fluoro-3-methoxyphenyl)benzoic acid

- A1-44174

- AKOS017557265

- 2'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid

- 2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

- 1261932-61-9

- DTXSID60683292

- 4-(2-Fluoro-3-methoxyphenyl)benzoic acid, 95%

- EN300-1586110

- MFCD18312624

-

- MDL: MFCD18312624

- インチ: InChI=1S/C14H11FO3/c1-18-12-4-2-3-11(13(12)15)9-5-7-10(8-6-9)14(16)17/h2-8H,1H3,(H,16,17)

- InChIKey: JVYXIKPMULUUSC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 246.06922237Da

- どういたいしつりょう: 246.06922237Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

4-(2-fluoro-3-methoxyphenyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586110-0.25g |

4-(2-fluoro-3-methoxyphenyl)benzoic acid |

1261932-61-9 | 0.25g |

$1131.0 | 2023-06-05 | ||

| Enamine | EN300-1586110-0.1g |

4-(2-fluoro-3-methoxyphenyl)benzoic acid |

1261932-61-9 | 0.1g |

$1081.0 | 2023-06-05 | ||

| Enamine | EN300-1586110-10.0g |

4-(2-fluoro-3-methoxyphenyl)benzoic acid |

1261932-61-9 | 10g |

$5283.0 | 2023-06-05 | ||

| Enamine | EN300-1586110-5000mg |

4-(2-fluoro-3-methoxyphenyl)benzoic acid |

1261932-61-9 | 5000mg |

$1614.0 | 2023-09-24 | ||

| Enamine | EN300-1586110-100mg |

4-(2-fluoro-3-methoxyphenyl)benzoic acid |

1261932-61-9 | 100mg |

$490.0 | 2023-09-24 | ||

| Enamine | EN300-1586110-500mg |

4-(2-fluoro-3-methoxyphenyl)benzoic acid |

1261932-61-9 | 500mg |

$535.0 | 2023-09-24 | ||

| Enamine | EN300-1586110-2.5g |

4-(2-fluoro-3-methoxyphenyl)benzoic acid |

1261932-61-9 | 2.5g |

$2408.0 | 2023-06-05 | ||

| abcr | AB318388-5g |

4-(2-Fluoro-3-methoxyphenyl)benzoic acid, 95%; . |

1261932-61-9 | 95% | 5g |

€1159.00 | 2024-06-08 | |

| abcr | AB318388-5 g |

4-(2-Fluoro-3-methoxyphenyl)benzoic acid, 95%; . |

1261932-61-9 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| Enamine | EN300-1586110-5.0g |

4-(2-fluoro-3-methoxyphenyl)benzoic acid |

1261932-61-9 | 5g |

$3562.0 | 2023-06-05 |

4-(2-fluoro-3-methoxyphenyl)benzoic acid 関連文献

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1261932-61-9 (4-(2-fluoro-3-methoxyphenyl)benzoic acid) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261932-61-9)4-(2-fluoro-3-methoxyphenyl)benzoic acid

清らかである:99%

はかる:5g

価格 ($):687.0